molecular formula C5H5N3O B1582110 ピリダジン-3-カルボキサミド CAS No. 5450-54-4

ピリダジン-3-カルボキサミド

カタログ番号: B1582110
CAS番号: 5450-54-4
分子量: 123.11 g/mol
InChIキー: DMYLUKNFEYWGCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazine-3-carboxamide is a heterocyclic compound that features a six-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities.

科学的研究の応用

Therapeutic Applications in Autoimmune Diseases

1.1 TYK2 Inhibition

Pyridazine-3-carboxamide derivatives have been identified as potent inhibitors of Tyrosine Kinase 2 (TYK2), which plays a critical role in mediating inflammatory responses associated with autoimmune diseases. Notably, a study highlighted the synthesis of various N-(methyl-d3)pyridazine-3-carboxamide derivatives, where compound 30 showed superior inhibitory activity against STAT3 phosphorylation compared to existing treatments like deucravacitinib. This compound exhibited favorable pharmacokinetic properties and was effective in animal models of IL-23-driven skin inflammation and colitis, suggesting its potential for treating conditions such as psoriasis and inflammatory bowel disease .

1.2 Structure-Activity Relationships (SAR)

The SAR studies of pyridazine-3-carboxamide derivatives have provided insights into how modifications affect their efficacy and selectivity. For instance, the introduction of hydrophobic groups significantly enhanced binding affinities to TYK2, demonstrating that strategic chemical modifications can optimize therapeutic outcomes .

Table 1: Potency and Selectivity of Pyridazine-3-Carboxamide Derivatives

CompoundIC50 (nM)Selectivity Index
Compound 303.2>1000 (JAK1, JAK2, JAK3)
Compound 24Not specifiedNot specified

CB2 Receptor Agonism

2.1 Cannabinoid Receptor Activity

Research has also focused on developing pyridazine-3-carboxamides as selective agonists for the CB2 receptor, which is implicated in various physiological processes including pain modulation and immune response regulation. A series of synthesized compounds were evaluated for their ability to activate CB2 receptors through calcium mobilization assays. Among these, compound 26 demonstrated exceptional potency with an EC50 value of approximately 3.665 nM and a high selectivity index against the CB1 receptor .

Table 2: Activity of Pyridazine-3-Carboxamide Derivatives at CB2 Receptor

CompoundEC50 (nM)Selectivity Index
Compound 263.665>2729 (CB2 vs CB1)

Broader Implications and Future Directions

The versatility of pyridazine-3-carboxamide derivatives suggests potential applications beyond autoimmune diseases and cannabinoid receptor modulation. Their structural framework allows for further exploration in areas such as:

  • Anticancer Agents : Due to their ability to modulate cytokine signaling pathways.
  • Neurological Disorders : As potential dual inhibitors for acetylcholinesterase and butyrylcholinesterase, which may benefit Alzheimer's disease treatment .
  • Anti-inflammatory Agents : The modulation of inflammatory pathways opens avenues for treating various inflammatory conditions.

作用機序

Target of Action

Pyridazine-3-carboxamide is a highly selective inhibitor of protein tyrosine kinase 2 (TYK2) that targets the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway . TYK2 is an emerging drug target for various human autoimmune diseases .

Mode of Action

Pyridazine-3-carboxamide interacts with its target, TYK2, in a unique way. It inhibits TYK2 kinase in three distinct states: the autoinhibited state and two activated states for autophosphorylation and phosphorylation of downstream protein substrates . Its binding to the TYK2 pseudokinase domain in the autoinhibited state restricts the essential dynamics of the TYK2 kinase domain required for kinase activity . Furthermore, it binds competitively with ATP in the pseudokinase domain, and also directly prevents formation of the active state of TYK2 through steric clashes .

Biochemical Pathways

The primary biochemical pathway affected by Pyridazine-3-carboxamide is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s nucleus, which results in DNA transcription and activity within the cell. The inhibition of TYK2 by Pyridazine-3-carboxamide impacts this pathway, leading to changes in the cell’s response to external signals .

Pharmacokinetics

It is known that the compound has reasonable pk exposures . More research is needed to fully understand the ADME properties of Pyridazine-3-carboxamide and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Pyridazine-3-carboxamide’s action primarily involve the inhibition of TYK2. This results in the silencing of chordotonal neurons and a decrease in intracellular Ca2+ levels . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of Pyridazine-3-carboxamide silence these neurons .

生化学分析

Biochemical Properties

Pyridazine-3-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to tyrosine kinase 2 (TYK2), an enzyme that plays a pivotal role in the signaling pathways of various cytokines. Pyridazine-3-carboxamide acts as an inhibitor of TYK2, thereby modulating the activity of this enzyme and influencing downstream signaling pathways . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling and metabolic processes, further highlighting its biochemical significance.

Cellular Effects

Pyridazine-3-carboxamide exerts a range of effects on different types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of TYK2 by pyridazine-3-carboxamide can lead to alterations in cytokine signaling, which in turn affects immune cell function and inflammatory responses . Furthermore, this compound has been shown to impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of pyridazine-3-carboxamide involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, pyridazine-3-carboxamide binds to the active site of TYK2, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades mediated by cytokines, leading to changes in cellular responses. Additionally, pyridazine-3-carboxamide may interact with other enzymes and proteins, further modulating cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyridazine-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that pyridazine-3-carboxamide remains stable under various experimental conditions, maintaining its inhibitory activity against TYK2 . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the duration of exposure when studying the biochemical properties of pyridazine-3-carboxamide.

Dosage Effects in Animal Models

The effects of pyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit TYK2 activity and modulate cytokine signaling without causing significant adverse effects . At higher doses, pyridazine-3-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to ensure the safety and efficacy of pyridazine-3-carboxamide.

Metabolic Pathways

Pyridazine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key metabolic pathways involves its biotransformation by cytochrome P450 enzymes, which convert pyridazine-3-carboxamide into its active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of pyridazine-3-carboxamide is essential for elucidating its pharmacokinetic properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of pyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of pyridazine-3-carboxamide within different tissues can affect its pharmacological activity and therapeutic potential.

Subcellular Localization

Pyridazine-3-carboxamide exhibits specific subcellular localization, which can impact its activity and function. This compound is often localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, pyridazine-3-carboxamide may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further modulating its biochemical properties and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions: Pyridazine-3-carboxamide can be synthesized through various methods. One common approach involves the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives. This method employs carbon monoxide gas generated ex situ using a two-chamber reactor. The reaction conditions are optimized to achieve high yields of up to 99% .

Industrial Production Methods: In industrial settings, the synthesis of pyridazine-3-carboxamide often involves large-scale aminocarbonylation reactions. The use of palladium catalysts and controlled reaction environments ensures the efficient production of this compound. The scalability of this method makes it suitable for commercial applications .

化学反応の分析

Types of Reactions: Pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid, while reduction can produce pyridazine-3-carboxamide derivatives with varying degrees of saturation .

類似化合物との比較

  • Pyridazine
  • Pyridazinone
  • Pyrazine
  • Pyrimidine

Comparison: Pyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature distinguishes it from other pyridazine derivatives, such as pyridazinone, which contains an oxygen atom at the third position of the ring. Pyridazine-3-carboxamide’s unique properties make it a valuable scaffold in drug discovery and development .

生物活性

Pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in treating autoimmune diseases and various cancers. This article provides a detailed overview of the biological activity of pyridazine-3-carboxamide, supported by recent research findings, case studies, and data tables.

Pyridazine derivatives have gained attention for their pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities. The biological activity of pyridazine-3-carboxamide and its derivatives is primarily attributed to their ability to modulate key signaling pathways and enzyme activities.

1. Janus Kinase (JAK) Inhibition:
Recent studies highlight the role of pyridazine-3-carboxamide derivatives as inhibitors of Janus kinases (JAKs), which are critical in mediating inflammatory responses. For instance, a study demonstrated that certain pyridazine derivatives exhibited potent inhibition of JAK3 and TYK2, showing selectivity for the JAK3-JAK1 pathway over JAK2. This selectivity is crucial for developing therapies for autoimmune conditions without affecting other essential pathways .

2. Acetylcholinesterase Inhibition:
Pyridazine-3-carboxamide derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds such as 5b, 5f, and 5j showed selective AChE inhibition with varying IC50 values, indicating their potential as therapeutic agents in cognitive disorders .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of pyridazine-3-carboxamide derivatives:

CompoundBiological ActivityIC50 Value (µM)Target
5bAChE Inhibition0.61AChE
5fAChE Inhibition0.034AChE
24JAK InhibitionNanomolar rangeJAK3/TYK2
11lAnticancer Activity-T-47D Cells
11mAnticancer Activity-MDA-MB-231 Cells

Case Studies

Case Study 1: Anti-Autoimmunity Activity
In a study focusing on autoimmune diseases, compound 24 derived from pyridazine-3-carboxamide was tested in anti-CD40-induced colitis models. It demonstrated significant efficacy in reducing inflammation without notable toxicity or adverse effects on cardiac ion channels (hERG) or cytochrome P450 enzymes. This positions it as a promising candidate for further development .

Case Study 2: Anticancer Properties
A series of pyridazine derivatives were synthesized and evaluated for their anticancer properties against breast cancer cell lines (T-47D and MDA-MB-231). Compounds 11l and 11m induced significant apoptosis in these cells, characterized by increased sub-G1 populations and elevated Annexin V positivity, indicating their potential as effective anticancer agents .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on compound 24 revealed reasonable exposure levels with good stability profiles in liver microsomal assays. Importantly, the compound did not exhibit significant inhibition of major drug-metabolizing enzymes, suggesting a favorable safety profile . Additionally, studies involving ruthenium complexes of pyridazine-3-carboxylic acid showed promising antibacterial activity without cytotoxic effects on normal cells .

特性

IUPAC Name

pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYLUKNFEYWGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278762
Record name pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-54-4
Record name 3-Pyridazinecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridazinecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled solution of pyridazine-3-carboxylic acid (1.0 g, 8.06 mmol) in tetrahydrofuran (40 mL) in a dry-ice bath was added 4-methyl-morpholine (0.9 g, 8.87 mmol) and isopropyl chloroformate (1.1 g, 8.87 mmol) slowly. The reaction was stirred at −30° C. for 6 hours, then an aqueous solution of ammonia (8 mL, 10% W/W) was added. The resulting mixture was stirred at room temperature overnight, washed with a saturated aqueous solution of potassium bisulfate (50 mL). The aqueous layer was extracted with ethyl acetate (30 mL×3). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford 202.5 mg of the desired product (yield was 20.4%). MS obsd. (ESI+) [(M+H)+] 124, 1H NMR (400 MHz, CD3OD) δ ppm 9.45-9.35 (t, J=1.6 Hz, 1 H), 8.58 (s, 1 H), 8.23-8.15 (d, J=7.6 Hz, 1 H), 7.98-7.88 (m, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
20.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Pyridazine-3-carboxamide
Reactant of Route 4
Pyridazine-3-carboxamide
Reactant of Route 5
Pyridazine-3-carboxamide
Reactant of Route 6
Pyridazine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。